[5-Chloro-2-(pyrrolidin-1-yl)phenyl]boronic acid
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Overview
Description
[5-Chloro-2-(pyrrolidin-1-yl)phenyl]boronic acid: is a boronic acid derivative characterized by the presence of a chloro-substituted phenyl ring and a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-Chloro-2-(pyrrolidin-1-yl)phenyl]boronic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids, under acidic or basic conditions.
Chlorination: The phenyl ring is chlorinated using reagents like thionyl chloride or phosphorus pentachloride.
Boronic Acid Formation:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [5-Chloro-2-(pyrrolidin-1-yl)phenyl]boronic acid can undergo oxidation reactions to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Phenols or quinones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [5-Chloro-2-(pyrrolidin-1-yl)phenyl]boronic acid is used as a building block for the synthesis of complex organic molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Biology and Medicine
In biology and medicine, this compound has potential applications in drug discovery and development. The pyrrolidine moiety is known for its biological activity, and the boronic acid group can interact with biological targets, making it a candidate for the development of enzyme inhibitors or receptor modulators.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and nanomaterials, due to its ability to form stable bonds with other organic and inorganic compounds.
Mechanism of Action
The mechanism of action of [5-Chloro-2-(pyrrolidin-1-yl)phenyl]boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity or modulating receptor function. The pyrrolidine ring can enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
- [5-Chloro-2-(pyrrolidin-1-yl)phenyl]boronic acid
- [5-Chloro-2-(morpholin-4-yl)phenyl]boronic acid
- [5-Chloro-2-(piperidin-1-yl)phenyl]boronic acid
Uniqueness
Compared to similar compounds, this compound is unique due to the presence of the pyrrolidine ring, which provides distinct steric and electronic properties. This can result in different reactivity and binding characteristics, making it a valuable compound for specific applications in medicinal chemistry and material science.
Properties
IUPAC Name |
(5-chloro-2-pyrrolidin-1-ylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BClNO2/c12-8-3-4-10(9(7-8)11(14)15)13-5-1-2-6-13/h3-4,7,14-15H,1-2,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTUMXXJODZBMNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)Cl)N2CCCC2)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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